![molecular formula C8H17ClN2O3S B2375102 3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride CAS No. 2503155-58-4](/img/structure/B2375102.png)

3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

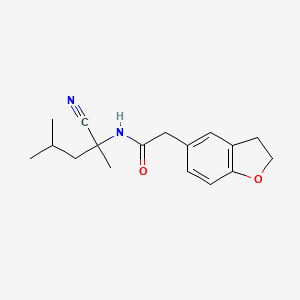

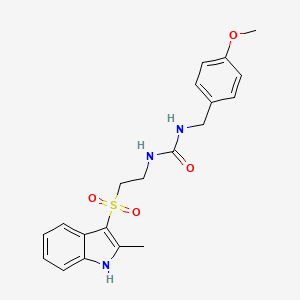

Synthesis of Derivatives

3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid; hydrochloride has been explored in the synthesis of various derivatives, which exhibit pharmacological activity. For example, the synthesis of 3,4-disubstituted aminobutyric acids, including 4-amino-3-phenylbutanoic acid hydrochloride, has been studied due to their promising pharmacologically active properties. These compounds can be synthesized through acid hydrolysis of oxopyrrolidinecarboxylic acids, offering a direct preparation method for targeted γ-aminobutyric acid hydrochlorides (Vasil'eva et al., 2016).

Derivatisation and Fluorescence Studies

This compound is also used in derivatisation studies. For instance, its reactivity was utilized to prepare tetrazole-containing derivatives, offering insights into the synthesis of complex chemical structures (Putis et al., 2008). Additionally, it has been coupled to amino groups of various amino acids to evaluate its applicability as a fluorescent derivatising reagent. These derivatives exhibit strong fluorescence, making them suitable for biological assays (Frade et al., 2007).

Safety Catch Linker in Peptide Synthesis

In peptide synthesis, a derivative of this compound, 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA), is used as a safety catch linker. This linker is synthesized cost-effectively from readily available chemicals and attached to an amino derivatized solid support, proving to be stable towards strong acid treatment. This method enhances the efficiency of peptide synthesis (Erlandsson & Undén, 2006).

Propiedades

IUPAC Name |

3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S.ClH/c1-14-5-3-6(9)8(13)10-4-2-7(11)12;/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKUZDJZULCFRC-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCCC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2375027.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2375028.png)

![3-[(4-Nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine](/img/structure/B2375030.png)

![1-(Pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2375033.png)

![5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2375035.png)

![N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2375038.png)

![5-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2375041.png)

![N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide](/img/structure/B2375042.png)